

Benchmarking the formability of steel sheets from different suppliers using ASTM A924.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A924

Cat. No.: B1666455

[Get Quote](#)

Benchmarking Formability of Steel Sheets from Different Suppliers Using ASTM A924

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the formability of steel sheets from various suppliers, with a focus on the guidelines laid out in **ASTM A924**. For professionals in research and development, particularly in sectors where material performance is critical, understanding the nuances of steel sheet formability is paramount. This document outlines the key performance indicators, presents a comparative analysis of hypothetical supplier data, details the experimental protocols for crucial formability tests, and provides a visual representation of the benchmarking workflow.

Introduction to Steel Sheet Formability and ASTM A924

Formability, the ability of a sheet metal to be shaped through processes like stamping, drawing, and bending without defects, is a critical attribute for numerous applications, from automotive components to appliance manufacturing. **ASTM A924**, "Standard Specification for General Requirements for Steel Sheet, Metallic-Coated by the Hot-Dip Process," serves as a foundational standard. While it primarily outlines the general requirements for metallic-coated steel sheets, including coating weight, adhesion, and some basic mechanical properties, a

thorough assessment of formability requires a deeper dive into specific mechanical characteristics.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Key formability parameters often considered in conjunction with ASTM **A924** include tensile strength, yield strength, total elongation, the strain hardening exponent (n-value), and the plastic strain ratio (r-value). These parameters provide a more detailed picture of how a steel sheet will behave under the complex stress states encountered during forming operations.

Comparative Analysis of Steel Sheets

To illustrate the benchmarking process, this section presents a comparative analysis of hypothetical hot-dip galvanized steel sheets from three different suppliers. The data is representative of what one might encounter when evaluating materials for a demanding forming application.

Table 1: Mechanical Properties and Formability Parameters of Hot-Dip Galvanized Steel Sheets

Property	Test Method	Supplier A	Supplier B	Supplier C
Base Steel	-	Interstitial-Free	Dual-Phase 600	Low Carbon
Grade		(IF)	(DP600)	Steel
Coating	ASTM A653	G90	G90	G90
Yield Strength (MPa)	ASTM E8/E8M	150	350	210
Ultimate Tensile Strength (MPa)	ASTM E8/E8M	300	600	350
Total Elongation (%)	ASTM E8/E8M	42	25	38
Strain Hardening Exponent (n-value)	ASTM E646	0.25	0.18	0.22
Plastic Strain Ratio (r-value)	ASTM E517	1.8	1.1	1.4

Analysis:

- Supplier A (IF Steel): Exhibits the lowest yield strength and highest total elongation, n-value, and r-value. This combination indicates excellent formability, particularly for deep drawing operations where resistance to thinning is crucial.
- Supplier B (DP600 Steel): Shows significantly higher yield and tensile strength but lower elongation, n-value, and r-value. This steel is suitable for applications requiring high strength in the final part, but its formability is more limited.
- Supplier C (Low Carbon Steel): Presents a balance of properties, making it a versatile option for a range of forming applications that do not require the exceptional deep drawability of IF steel or the high strength of DP600.

Experimental Protocols

Accurate and repeatable testing is the cornerstone of effective material benchmarking. The following are detailed methodologies for the key experiments cited in this guide.

Tensile Testing (ASTM E8/E8M)

The tensile test is fundamental for determining several key mechanical properties.

Objective: To determine the yield strength, ultimate tensile strength, and total elongation of the steel sheet.

Methodology:

- **Specimen Preparation:** Test specimens are machined from the steel sheet according to the dimensions specified in ASTM E8/E8M. The orientation of the specimen relative to the rolling direction of the sheet (typically 0°, 45°, and 90°) should be recorded.
- **Test Setup:** The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section of the specimen to accurately measure elongation.
- **Testing:** A uniaxial tensile load is applied to the specimen at a constant rate of strain. The load and the corresponding elongation are recorded continuously until the specimen

fractures.

- Data Analysis:
 - Yield Strength: The stress at which the material begins to deform plastically.
 - Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before necking begins.
 - Total Elongation: The percentage increase in the gauge length of the specimen after fracture.

Strain Hardening Exponent (n-value) Determination (ASTM E646)

The n-value indicates a material's ability to distribute strain uniformly. A higher n-value is desirable for stretching operations.

Objective: To determine the strain hardening exponent (n-value) of the steel sheet.

Methodology:

- Data Acquisition: The true stress and true strain data are obtained from the tensile test (ASTM E8/E8M).
- Data Analysis: The n-value is the exponent in the Hollomon equation ($\sigma = K\varepsilon^n$), which describes the plastic region of the true stress-true strain curve. It is typically determined by performing a logarithmic regression on the true stress versus true strain data between the yield point and the ultimate tensile strength.

Plastic Strain Ratio (r-value) Determination (ASTM E517)

The r-value is a measure of a material's resistance to thinning and is a critical parameter for deep drawing applications.[\[6\]](#)

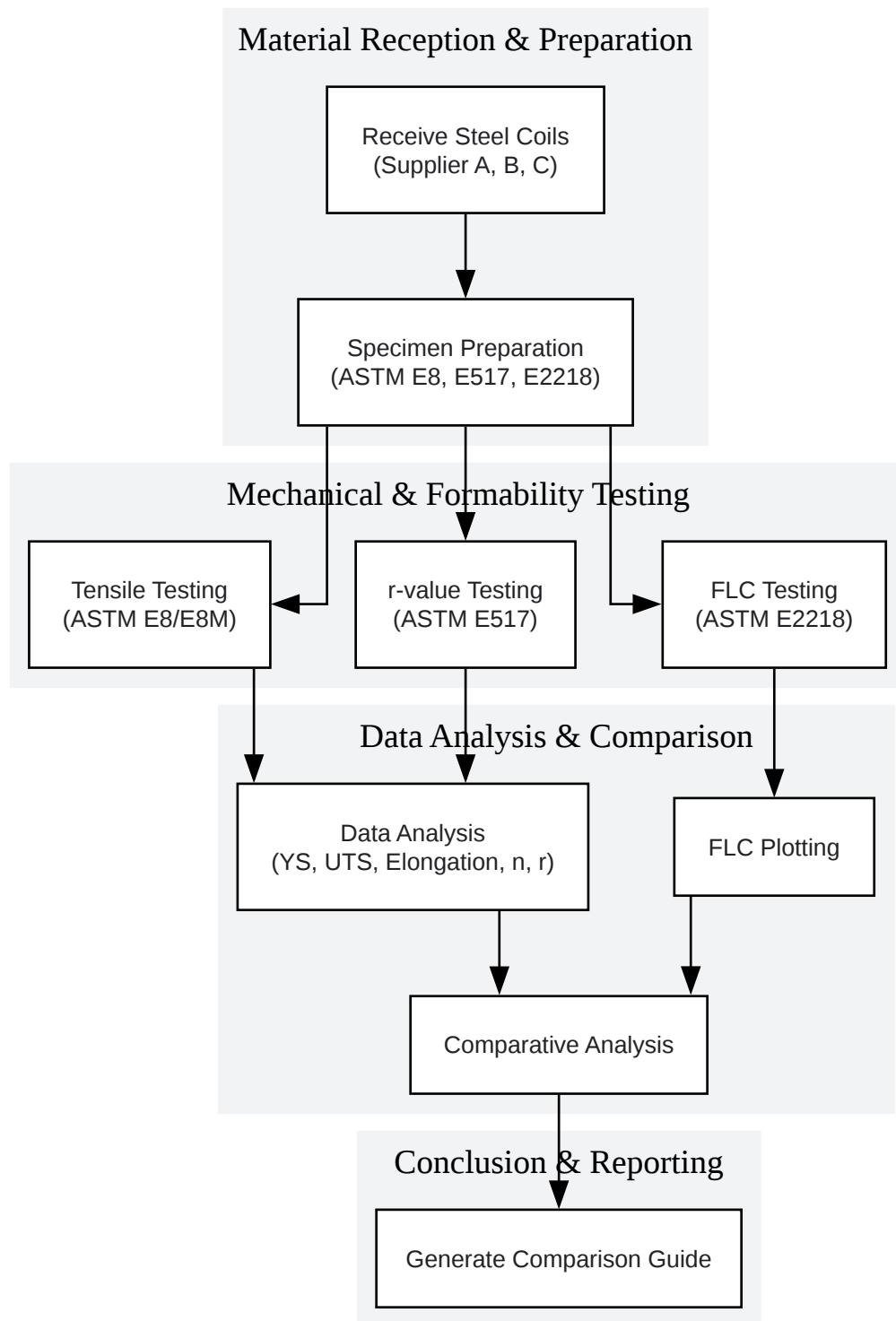
Objective: To determine the plastic strain ratio (r-value) of the steel sheet.

Methodology:

- Specimen Preparation: Tensile test specimens are prepared as per ASTM E8/E8M at 0°, 45°, and 90° to the rolling direction.
- Testing: The specimen is subjected to a uniaxial tensile load to a predetermined strain level within the uniform elongation region (typically 15-20%).
- Measurement: The initial and final width and length of the gauge section are measured precisely.
- Calculation: The r-value is calculated as the ratio of the true width strain to the true thickness strain. The average r-value (r_m) and the planar anisotropy (Δr) are then calculated from the values obtained at the different orientations.

Forming Limit Curve (FLC) Determination (ASTM E2218)

The FLC is a graphical representation of the failure limits of a sheet material under various strain states.


Objective: To construct the Forming Limit Curve (FLC) for the steel sheet.

Methodology:

- Specimen Preparation: A series of specimens with varying widths are prepared from the steel sheet. A grid of small circles is etched onto the surface of each specimen.
- Testing: Each specimen is deformed using a hemispherical punch until localized necking or fracture occurs. The different specimen widths create a range of strain states from biaxial stretching to drawing.
- Strain Measurement: The deformed circles in the necked or fractured region are measured to determine the major and minor strains.
- FLC Construction: The limiting major and minor strains for each specimen geometry are plotted on a Forming Limit Diagram. The FLC is the curve that separates the "safe" forming zone from the "failure" zone.

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive formability benchmark of steel sheets from different suppliers.

[Click to download full resolution via product page](#)

Caption: Workflow for benchmarking steel sheet formability.

Conclusion

Benchmarking the formability of steel sheets from different suppliers is a critical process for ensuring the quality and manufacturability of formed components. By adhering to standardized test methods such as those outlined by ASTM and systematically evaluating key formability parameters, researchers and engineers can make informed decisions about material selection. The data presented in this guide, while hypothetical, illustrates the significant variations in performance that can exist between different steel grades and suppliers. A thorough testing and analysis workflow, as depicted, is essential for mitigating risks and optimizing manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cmetals.com [cmetals.com]
- 2. scispace.com [scispace.com]
- 3. galvanizeit.org [galvanizeit.org]
- 4. Galvanized sheet mechanical properties [gneesteel.com]
- 5. metalzenith.com [metalzenith.com]
- 6. The Role of R-Value and N-Value in Material Behavior Analysis | TACTUN [tactun.com]
- To cite this document: BenchChem. [Benchmarking the formability of steel sheets from different suppliers using ASTM A924]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666455#benchmarking-the-formability-of-steel-sheets-from-different-suppliers-using-astm-a924>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com